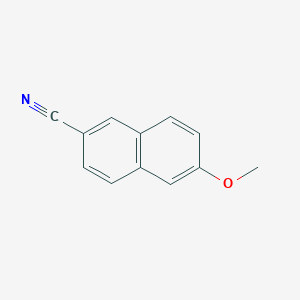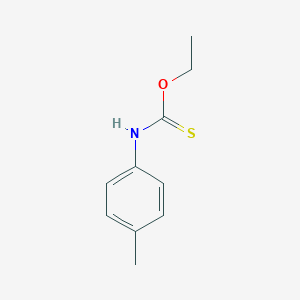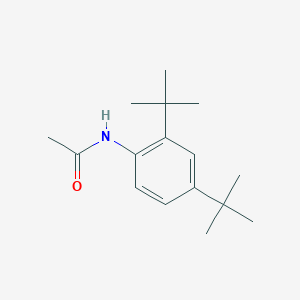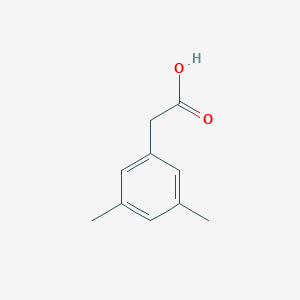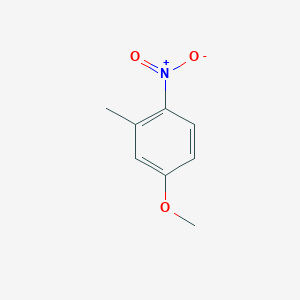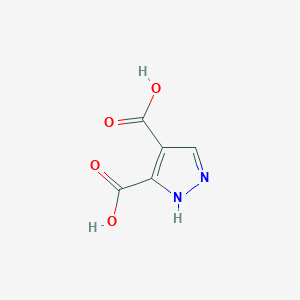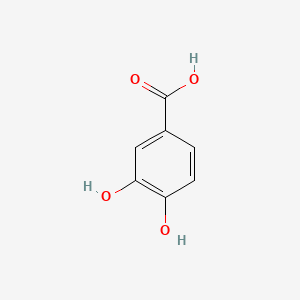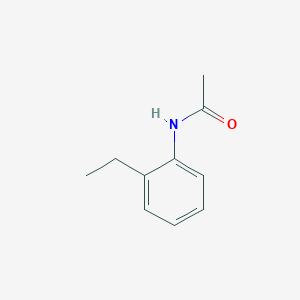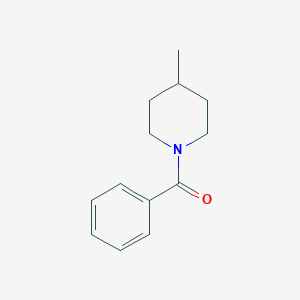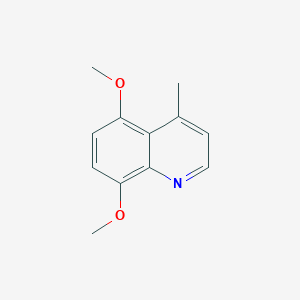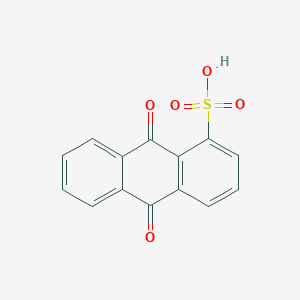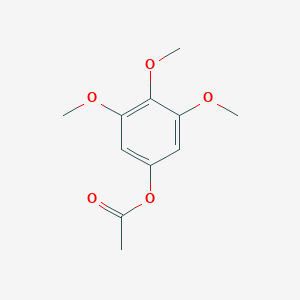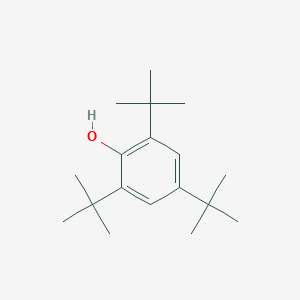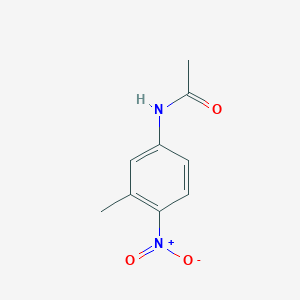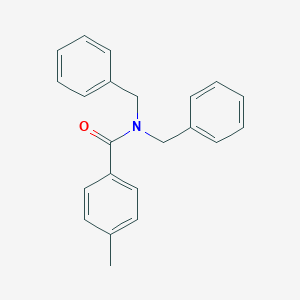
N,N-dibenzyl-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-4-methylbenzamide, also known as DBM, is a synthetic organic compound that belongs to the class of benzamides. DBM has been extensively studied for its potential use in various scientific research applications due to its unique properties.
作用机制
N,N-dibenzyl-4-methylbenzamide exerts its effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. In cancer cells, N,N-dibenzyl-4-methylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N-dibenzyl-4-methylbenzamide also modulates various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer cell proliferation and differentiation.
生化和生理效应
N,N-dibenzyl-4-methylbenzamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. N,N-dibenzyl-4-methylbenzamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
实验室实验的优点和局限性
N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments, including its high purity and stability. N,N-dibenzyl-4-methylbenzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N,N-dibenzyl-4-methylbenzamide has some limitations, including its potential toxicity at high doses. Additionally, N,N-dibenzyl-4-methylbenzamide may have different effects on different cell types, making it important to carefully select the appropriate cell lines for research studies.
未来方向
There are many future directions for research on N,N-dibenzyl-4-methylbenzamide. One potential area of research is the development of N,N-dibenzyl-4-methylbenzamide-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N,N-dibenzyl-4-methylbenzamide for various applications. Other potential areas of research include the identification of novel signaling pathways targeted by N,N-dibenzyl-4-methylbenzamide and the development of new synthetic methods for N,N-dibenzyl-4-methylbenzamide synthesis.
Conclusion:
In conclusion, N,N-dibenzyl-4-methylbenzamide is a synthetic organic compound that has been extensively studied for its potential use in various scientific research applications. N,N-dibenzyl-4-methylbenzamide has been shown to have anti-cancer, neuroprotective, and anti-inflammatory properties, making it a promising compound for the development of new therapies. While there are some limitations to its use, N,N-dibenzyl-4-methylbenzamide has several advantages for lab experiments and offers many opportunities for future research.
合成方法
N,N-dibenzyl-4-methylbenzamide can be synthesized through the reaction of 4-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-4-methylbenzamide with a purity of over 95%.
科学研究应用
N,N-dibenzyl-4-methylbenzamide has been studied extensively for its potential use in scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, N,N-dibenzyl-4-methylbenzamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N,N-dibenzyl-4-methylbenzamide has also been studied for its potential use in neuroprotection, with studies showing that it can protect neurons from oxidative stress and reduce neuroinflammation. Additionally, N,N-dibenzyl-4-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
属性
CAS 编号 |
88229-28-1 |
|---|---|
产品名称 |
N,N-dibenzyl-4-methylbenzamide |
分子式 |
C22H21NO |
分子量 |
315.4 g/mol |
IUPAC 名称 |
N,N-dibenzyl-4-methylbenzamide |
InChI |
InChI=1S/C22H21NO/c1-18-12-14-21(15-13-18)22(24)23(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI 键 |
UGHSNYACOXBNJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



